Dihydrofluocinolone acetonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

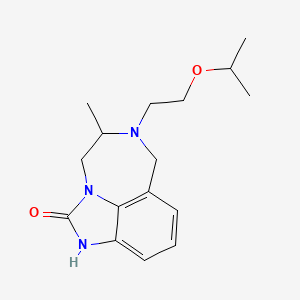

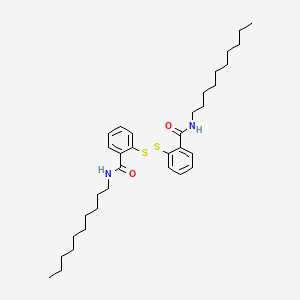

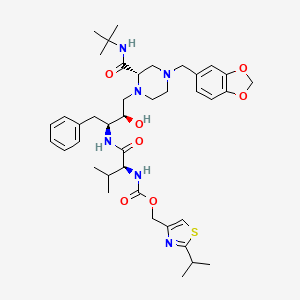

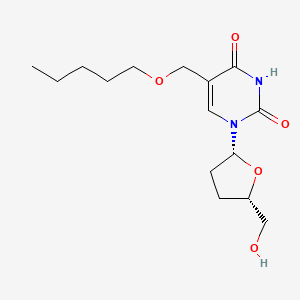

Dihydrofluocinolone acetonide is a synthetic corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions at specific positions in the steroid nucleus, which significantly enhance its activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dihydrofluocinolone acetonide involves several steps, starting from natural steroid derivatives such as diosgenin, tigogenin, and hecogenin. These raw materials are converted to intermediate compounds like 11α-hydrocortison or 16,17α-epoxy-11-hydroxyprogesterone. The fluorination steps are crucial, with 6α-fluorination being highly substrate-dependent and achieving high stereoselectivity . The final product is obtained through a series of reactions, including bio-fermentation and chemical modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bio-fermentation processes followed by chemical synthesis. The use of aqueous HF solution for fluorination steps is preferred over HF gas due to safety and efficiency considerations .

Analyse Des Réactions Chimiques

Types of Reactions

Dihydrofluocinolone acetonide undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

Substitution: Replacement of hydrogen atoms with fluorine atoms at specific positions in the steroid nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like aqueous HF solution .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of hydrocortisone, with enhanced anti-inflammatory properties .

Applications De Recherche Scientifique

Dihydrofluocinolone acetonide has a wide range of scientific research applications:

Mécanisme D'action

Dihydrofluocinolone acetonide exerts its effects by inhibiting various inflammatory processes. It reduces edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . The molecular targets include glucocorticoid receptors, which mediate the anti-inflammatory and immunosuppressive effects of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluocinolone acetonide: A closely related compound with similar anti-inflammatory properties.

Dexamethasone: Another synthetic corticosteroid used for its potent anti-inflammatory effects.

Triamcinolone acetonide: A corticosteroid with similar applications in dermatology and ophthalmology.

Uniqueness

Dihydrofluocinolone acetonide is unique due to its specific fluorine substitutions, which significantly enhance its activity compared to other corticosteroids. Its high lipophilicity allows for better penetration and sustained effects in target tissues .

Propriétés

Numéro CAS |

1178-54-7 |

|---|---|

Formule moléculaire |

C24H32F2O6 |

Poids moléculaire |

454.5 g/mol |

Nom IUPAC |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C24H32F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h7,13-14,16-17,19,27,29H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |

Clé InChI |

UIOSOCGVAAMZQW-VSXGLTOVSA-N |

SMILES isomérique |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F)F |

SMILES canonique |

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.